molecular formula C14H13FN2O3 B4990169 N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B4990169
M. Wt: 276.26 g/mol
InChI Key: ZHCYWTDJDDGSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as FLFM, is a chemical compound that has shown potential in scientific research applications. It is a synthetic compound that belongs to the oxazole family and has a molecular weight of 313.33 g/mol. FLFM has been found to have a wide range of potential applications in the field of neuroscience, particularly in the study of memory and learning.

Mechanism of Action

N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide binds to the GluN2B subunit of the NMDA receptor and modulates its activity. The GluN2B subunit is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This compound has been found to enhance the activity of the GluN2B subunit, leading to an increase in synaptic plasticity and the formation of long-term potentiation (LTP), which is a cellular mechanism underlying memory formation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to enhance the activity of the GluN2B subunit of the NMDA receptor, leading to an increase in synaptic plasticity and the formation of LTP. This compound has also been found to increase the release of various neurotransmitters, such as glutamate and acetylcholine, which are involved in memory and learning.

Advantages and Limitations for Lab Experiments

N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various techniques. This compound has also been found to have a high affinity for the GluN2B subunit of the NMDA receptor, making it a useful tool for investigating the role of this subunit in memory and learning. However, this compound also has some limitations for lab experiments. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of research is the development of new compounds that have similar or improved properties compared to this compound. These compounds could be used to investigate the role of the GluN2B subunit in memory and learning, and could potentially be used as therapeutic agents for memory-related disorders. Another area of research is the investigation of the long-term effects of this compound on synaptic plasticity and memory formation. This could involve the use of chronic administration of this compound in animal models to study its effects over a longer period of time. Finally, there is a need for further research on the toxicity and safety of this compound, particularly at higher concentrations. This could involve the use of more advanced toxicity testing methods, such as in vitro assays and animal studies.

Synthesis Methods

N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process involves the use of 2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxylic acid and allylamine hydrochloride as starting materials. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning. This compound has been used in various studies to investigate the role of the GluN2B subunit in synaptic plasticity and memory formation.

properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-2-7-16-14(18)12-8-20-13(17-12)9-19-11-5-3-10(15)4-6-11/h2-6,8H,1,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCYWTDJDDGSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=COC(=N1)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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